2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol

CAS No.: 2029242-89-3

Cat. No.: VC2605610

Molecular Formula: C14H20BrNO

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2029242-89-3 |

|---|---|

| Molecular Formula | C14H20BrNO |

| Molecular Weight | 298.22 g/mol |

| IUPAC Name | 2-[1-[(3-bromophenyl)methyl]piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C14H20BrNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 |

| Standard InChI Key | UCTPMMVUAWCUJN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)CC2=CC(=CC=C2)Br |

| Canonical SMILES | C1CN(CCC1CCO)CC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

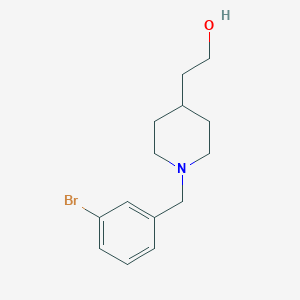

2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol consists of a central piperidine ring with two key substituents: a 3-bromobenzyl group attached to the nitrogen atom of the piperidine ring, and an ethanol chain at the 4-position of the piperidine ring. The presence of the bromine atom at the meta position of the benzyl group provides distinct chemical reactivity and potential for further derivatization .

Physical and Chemical Properties

The compound 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol possesses several notable physical and chemical properties that are important for understanding its behavior in various chemical and biological contexts. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol

Structural Features

The compound exhibits several key structural features that contribute to its chemical behavior:

-

The piperidine ring provides a basic nitrogen center that can participate in hydrogen bonding and acid-base reactions.

-

The bromine substituent at the meta position of the benzyl group serves as a potential reactive site for further modifications and may influence the electronic properties of the entire molecule.

-

The ethanol chain at the 4-position of the piperidine ring provides a hydrophilic hydroxyl group capable of hydrogen bonding, potentially enhancing water solubility and interactions with biological targets.

-

The conformational flexibility of the piperidine ring and the positioning of the substituents contribute to the three-dimensional arrangement of the molecule, which may influence its biological activity and binding properties .

Structural Analogues and Comparison

Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol. Table 2 presents a comparison of the target compound with some analogues found in the literature.

Table 2: Comparison of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol with Structural Analogues

Structure-Activity Relationships

The structural elements of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol contribute to its potential biological activity. The presence of both lipophilic (bromobenzyl) and hydrophilic (ethanol) groups creates an amphiphilic molecule that may facilitate interaction with both lipophilic and hydrophilic domains of biological targets.

The bromine substituent at the meta position of the benzyl group likely affects the electronic distribution within the aromatic ring, potentially influencing binding interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring may allow the molecule to adopt various conformations, potentially enabling it to interact with different biological receptors .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol would be expected to show a characteristic isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) in nearly equal abundance. This would result in M and M+2 peaks of similar intensity in the mass spectrum, a diagnostic feature of brominated compounds .

Chemical Reactivity

Functional Group Reactivity

The 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol molecule contains several reactive functional groups, each with characteristic reactivity patterns:

These diverse reactive sites make the compound a versatile building block for further synthetic transformations .

Stability Considerations

The stability of 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol under various conditions is an important consideration for both storage and handling. The compound may be sensitive to:

-

Oxidizing conditions that could affect the hydroxyl group

-

Strong acids or bases that might promote unwanted side reactions

-

Light exposure that could potentially trigger photochemical reactions involving the bromine substituent

Proper storage conditions, such as keeping the compound in a cool, dry place and protected from light, would be advisable to maintain its stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume